N-Benzylformamide
Overview
Description
N-Benzylformamide: is an organic compound with the chemical formula C8H9NO . . This compound is a colorless liquid at room temperature and is known for its applications in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
N-Benzylformamide primarily targets Alcohol dehydrogenase 1B . Alcohol dehydrogenase 1B is an enzyme that plays a crucial role in the metabolism of alcohol in the human body .
Mode of Action
It is known to interact with its target, alcohol dehydrogenase 1b . The specific interactions and resulting changes are yet to be elucidated.
Biochemical Pathways
Given its target, it may influence the metabolic pathways involving alcohol dehydrogenase 1b .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N-Benzylformamide is likely involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylformamide can be synthesized through the reaction of benzylamine with formamide. The reaction typically involves heating benzylamine and formamide under reflux conditions to produce this compound . Another method involves the reduction of primary amides using a transition metal-free catalyst, such as an abnormal N-heterocyclic carbene (aNHC) based potassium complex .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reduction of primary amides. This method is preferred due to its efficiency and the ability to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: N-Benzylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylamine and formate.
Reduction: It can be reduced to produce primary amines.
Substitution: It can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as aNHC-based potassium complex and hydrosilylation agents are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for benzylic substitutions.
Major Products Formed:
Oxidation: Benzylamine and formate.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzylformamide has a wide range of applications in scientific research, including:
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential use in the synthesis of pharmaceutically valuable compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
N-Benzylformamide is unique among benzene and substituted derivatives due to its specific structure and reactivity. Similar compounds include:
Benzylamine: A primary amine with similar reactivity but different functional groups.
Formamide: A simpler amide that lacks the benzyl group.
N-Methylformamide: Another substituted formamide with a methyl group instead of a benzyl group
These compounds share some chemical properties but differ in their specific applications and reactivity, making this compound a distinct and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-benzylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBOGKHTXBPGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212842 | |
Record name | N-Benzylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-54-0 | |
Record name | Benzylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6343-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylformamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6343-54-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L363D92ELK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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